2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with the molecular formula C13H18N2OS . This compound is part of the thiophene family, which is known for its aromatic properties and significant role in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur, can be employed . This reaction is often catalyzed by bases such as Et2NH and conducted under high-speed vibration milling to optimize yield and reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 2-amino-cyclopentano[b]-thiophen-3-carboxylic acid, 5,6-dihydro-, ethyl ester
Uniqueness
2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific cyclopentyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c14-12-11(9-6-3-7-10(9)17-12)13(16)15-8-4-1-2-5-8/h8H,1-7,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYOBZVFWWOIGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC3=C2CCC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146791 |
Source
|
Record name | 2-Amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590358-28-4 |
Source
|
Record name | 2-Amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590358-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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